molecular formula C10H7F2N B13705305 5,6-Difluoronaphthalen-1-amine

5,6-Difluoronaphthalen-1-amine

Cat. No.: B13705305
M. Wt: 179.17 g/mol
InChI Key: WZIMRPBRVIGNII-UHFFFAOYSA-N
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Description

5,6-Difluoronaphthalen-1-amine is an organic compound belonging to the class of fluorinated aromatic amines It is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the naphthalene ring and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoronaphthalen-1-amine typically involves the fluorination of naphthalene derivatives followed by amination. One common method includes the diazotization of 1-naphthylamine to form a diazonium salt, which is then reacted with a fluorinating agent such as fluoroboric acid or fluorophosphoric acid to introduce the fluorine atoms . The resulting intermediate is then subjected to nucleophilic substitution to introduce the amine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include fluorinated quinones, substituted naphthalenes, and various amine derivatives.

Scientific Research Applications

5,6-Difluoronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: It is used in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism by which 5,6-Difluoronaphthalen-1-amine exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

  • 2,3-Difluoronaphthalene
  • 1,4-Difluoronaphthalene
  • 6,7-Difluoronaphthalene

Comparison: 5,6-Difluoronaphthalen-1-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which imparts distinct chemical reactivity and biological activity. Compared to other difluoronaphthalenes, it exhibits different substitution patterns and reactivity profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

5,6-difluoronaphthalen-1-amine

InChI

InChI=1S/C10H7F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h1-5H,13H2

InChI Key

WZIMRPBRVIGNII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)F)C(=C1)N

Origin of Product

United States

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